Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride
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Overview
Description
Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride is a complex organic compound with the molecular formula C12H20BrClN2OS. It is known for its unique structure, which includes a brominated pyridine ring and an ethanethiol group. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride typically involves multiple steps. The process begins with the bromination of 2-pyridinol to form 5-bromo-2-pyridinol. This intermediate is then reacted with 1,5-dibromopentane to form 5-(5-bromo-2-pyridyloxy)pentyl bromide. The final step involves the reaction of this intermediate with ethanethiol in the presence of a base to form the desired compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanethiol group can be oxidized to form disulfides.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Reduction: The compound can undergo reduction reactions, particularly at the bromine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Substitution: Various substituted pyridine derivatives.
Reduction: Reduced brominated compounds.
Scientific Research Applications
Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of specialized materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ethanethiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Ethanethiol, 2-(5-(5-chloro-2-pyridyloxy)pentyl)amino-, hydrochloride
- Ethanethiol, 2-(5-(5-fluoro-2-pyridyloxy)pentyl)amino-, hydrochloride
- Ethanethiol, 2-(5-(5-iodo-2-pyridyloxy)pentyl)amino-, hydrochloride
Uniqueness
Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific halogen bonding interactions, making this compound particularly interesting for research applications .
Properties
CAS No. |
41287-52-9 |
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Molecular Formula |
C12H20BrClN2OS |
Molecular Weight |
355.72 g/mol |
IUPAC Name |
2-[5-(5-bromopyridin-2-yl)oxypentylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C12H19BrN2OS.ClH/c13-11-4-5-12(15-10-11)16-8-3-1-2-6-14-7-9-17;/h4-5,10,14,17H,1-3,6-9H2;1H |
InChI Key |
GDBNOCCRDMUAGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)OCCCCCNCCS.Cl |
Origin of Product |
United States |
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